(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, hydroxy, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating products with specific chemical and physical properties.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the hydroxy and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- (2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide
Uniqueness
(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is unique due to the specific arrangement of its functional groups. The presence of both hydroxy and methoxy groups on the phenyl ring provides unique chemical properties, such as increased solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-5-3-4-6-16(12)20-18(22)14(11-19)9-13-10-15(23-2)7-8-17(13)21/h3-10,21H,1-2H3,(H,20,22)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMOXNXMFSGRCD-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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